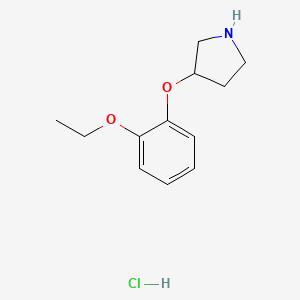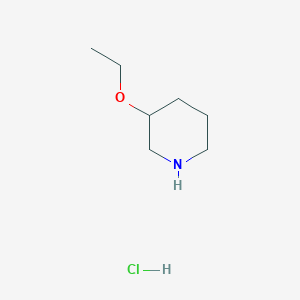![molecular formula C6H3ClN2O B1391399 2-Chlorooxazolo[5,4-c]pyridine CAS No. 916792-10-4](/img/structure/B1391399.png)
2-Chlorooxazolo[5,4-c]pyridine
Descripción general
Descripción
2-Chlorooxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Chlorooxazolo[5,4-b]pyridine involves heterocyclization methods . The material is classified according to the method of constructing the isoxazolopyridine system .Molecular Structure Analysis
The molecular structure of 2-Chlorooxazolo[5,4-b]pyridine is represented by the InChI code 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H . The average mass is 154.554 Da and the monoisotopic mass is 153.993393 Da .Physical And Chemical Properties Analysis
2-Chlorooxazolo[5,4-b]pyridine is a solid substance . It has a molecular weight of 154.56 . It is stored under nitrogen at a temperature of 4°C .Aplicaciones Científicas De Investigación
Heterocyclic Scaffold in Medicinal Chemistry
2-Chlorooxazolo[5,4-c]pyridine is part of a broader category of heterocyclic compounds that are significant in medicinal chemistry. Heterocyclic rings like imidazo[1,2-a]pyridine, which share similarities with 2-Chlorooxazolo[5,4-c]pyridine, are identified as "drug prejudice" scaffolds. They find application in a range of therapeutic areas, including anticancer, antimicrobial, and antiviral treatments. Their structure is present in various marketed pharmaceuticals, highlighting their importance in drug development (A. Deep et al., 2016).
Synthesis and Structural Studies
The synthesis process of heterocyclic compounds like 2-Chlorooxazolo[5,4-c]pyridine is of considerable interest in research. Studies have explored efficient methods for forming substituted derivatives of related structures, providing insights into more convenient synthesis routes. These developments are critical for producing a wide range of substituents and facilitating further research in this chemical domain (G. El‐Hiti, 2003).
Luminescent Lanthanide Compounds
Derivatives of heterocycles similar to 2-Chlorooxazolo[5,4-c]pyridine have been used in the synthesis of luminescent lanthanide compounds. These compounds are of particular interest in biological sensing, showcasing the potential of such heterocyclic structures in biomedical applications. Additionally, their iron complexes exhibit unique thermal and photochemical spin-state transitions, demonstrating their versatility and potential for diverse applications (M. Halcrow, 2005).
Antibacterial Activity
Compounds containing elements of 2-Chlorooxazolo[5,4-c]pyridine structure have been evaluated for their antibacterial activities. For instance, certain thioether derivatives have shown significant inhibitory effects against bacterial strains, highlighting the potential of these heterocyclic compounds in developing new antibacterial agents (Xianpeng Song et al., 2017).
Fluorescent Probes in Membrane Dynamics
Imidazo[1,5-a]pyridine-based fluorophores, closely related to 2-Chlorooxazolo[5,4-c]pyridine, have been synthesized and studied for their potential as cell membrane probes. Their photophysical properties make them suitable candidates for monitoring cellular health and exploring biochemical pathways. This application demonstrates the potential of 2-Chlorooxazolo[5,4-c]pyridine derivatives in chemical biology and sensor development (G. Renno et al., 2022).
Propiedades
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMRDXBPVOJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672616 | |
| Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorooxazolo[5,4-c]pyridine | |
CAS RN |
916792-10-4 | |
| Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)




![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

